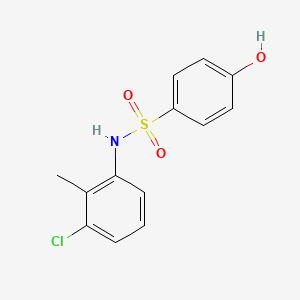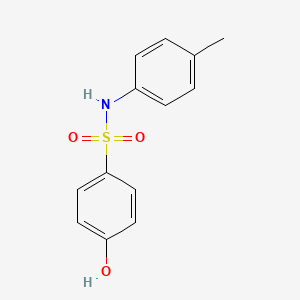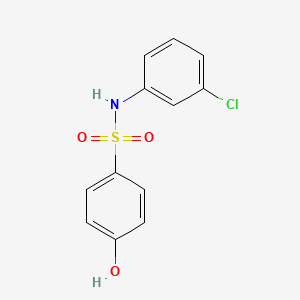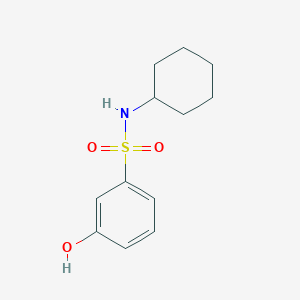
N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-methylphenyl group and a hydroxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, such as N-(3-azido-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide.
科学研究应用
N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
相似化合物的比较
N-(3-Chloro-2-methylphenyl)-4-hydroxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a hydroxybenzene ring, which can result in different biological activities.
3-Phenylthiophene derivatives: These compounds have a thiophene ring instead of a benzene ring, which can affect their electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various applications.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-12(14)3-2-4-13(9)15-19(17,18)11-7-5-10(16)6-8-11/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDUVPWZZOTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7843543.png)
![2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B7843550.png)
![[3-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B7843556.png)
![2-[4-(3-Methoxyphenyl)phenyl]ethylamine](/img/structure/B7843561.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7843575.png)
![2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B7843576.png)
![4-{5-[2-(2-Methylphenyl)ethyl]-1,3,4-oxadiazol-2-yl}piperidine](/img/structure/B7843580.png)




![2-(4-Phenylphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B7843621.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-amine](/img/structure/B7843629.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-amine](/img/structure/B7843630.png)
